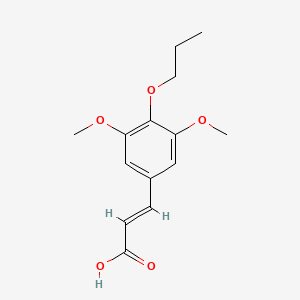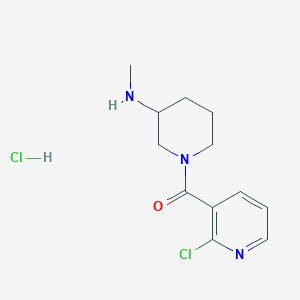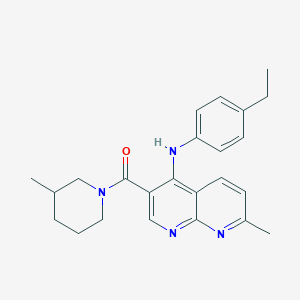
1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4-Dihydro-1,4-methanonaphthalene” also known as “Benzonorbornadiene” is a chemical compound with the molecular formula C11H10 . Another related compound is “1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-” which has the molecular formula C11H12 .
Molecular Structure Analysis
The molecular structure of “1,4-Dihydro-1,4-methanonaphthalene” or “Benzonorbornadiene” is available in various databases . The same applies to "1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-" .Physical And Chemical Properties Analysis
The molecular weight of “1,4-Dihydro-1,4-methanonaphthalene” is 142.20 and for “1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-” it is 144.2130 .Scientific Research Applications
Synthesis of Cyclic Olefin Copolymers (COCs)
This compound has been used in the synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations . The introduction of an additional cyclic unit by copolymerisation with tricyclo[6.2.1.0(2,7)]undeca-4-ene resulted in high molecular weight copolymers with high glass transition temperatures .
Production of Cage-Like Compounds
The compound has been used in the production of cage-like compounds . The cage-like framework of the compound forces functional groups into close spatial proximity, facilitating subsequent reactions .
Biological Activity Evaluation
The compound has been used in the evaluation of biological activity . Chemical transformations of the Diels-Alder adduct tricyclo[6.2.1.0(2,7)]undeca-4,9-dien-3,6-dione have been carried out to obtain cage-like compounds and derivatives, followed by an evaluation of their biological activity .
Synthesis of Rigid Polycyclic Derivatives
The compound has been used in the synthesis of rigid polycyclic derivatives of the Diels-Alder adduct tricyclo[6.2.1.0(2,7)]undeca-4,9-dien-3,6-dione . These derivatives have been evaluated for their biological activity .
Crystallography Studies
The compound has been used in crystallography studies . The title compound crystallizes with two independent molecules in the asymmetric unit .
Synthesis of High Molecular Weight Copolymers
The compound has been used in the synthesis of high molecular weight copolymers . Copolymerisation with tricyclo[6.2.1.0(2,7)]undeca-4-ene by CpTiCl 2 (N C t Bu 2) afforded high molecular weight copolymers, with high T g values by the introduction of an additional cyclic unit .
Safety and Hazards
properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)12-6-5-8(7-12)9-3-1-2-4-10(9)12/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVSVNWRMJICT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13733-46-5 |
Source


|
| Record name | tricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)
![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)

![4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)



![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)
